1,1,3,3-Tetramethylguanidine
Overview
Description
1,1,3,3-Tetramethylguanidine is an organic compound with the molecular formula C5H13N3. It is a colorless liquid known for its strong basicity, which is attributed to the high pKa of its conjugate acid . This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic base . Its primary targets are organic compounds that require a base for various reactions. It is often used as a substitute for more expensive bases like DBU and DBN .
Mode of Action
TMG interacts with its targets by accepting protons, thereby acting as a base. This interaction can facilitate various chemical reactions. For instance, TMG is used as a catalyst for the benzoylation of alcohols . It is also used in the preparation of alkyl nitriles from alkyl halides .
Biochemical Pathways
The biochemical pathways affected by TMG are largely dependent on the specific reactions it is involved in. For instance, in the benzoylation of alcohols, TMG acts as a catalyst, speeding up the reaction and leading to the formation of benzoyl esters . In the preparation of alkyl nitriles from alkyl halides, TMG acts as a base, facilitating the reaction .
Result of Action
The result of TMG’s action is the facilitation of various chemical reactions. By acting as a strong base, it can help drive reactions forward, leading to the formation of desired products. For example, it can help in the production of benzoyl esters and alkyl nitriles .
Action Environment
The action, efficacy, and stability of TMG can be influenced by various environmental factors. For instance, its effectiveness as a base can be affected by the pH of the solution it is in. Additionally, because it is highly water-soluble, it can be easily removed from mixtures in organic solvents . This property can be advantageous in certain reactions where the base needs to be removed after the reaction has taken place.
Biochemical Analysis
Biochemical Properties
1,1,3,3-Tetramethylguanidine is mainly used as a strong, non-nucleophilic base for alkylations . It is often used as a substitute for the more expensive DBU and DBN . Since it is highly water-soluble, it is easily removed from mixtures in organic solvents . It is also used as a base-catalyst in the production of polyurethane .
Cellular Effects
It is known that it can cause chemical burns to the respiratory tract and may be fatal as a result of spasm, inflammation, edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema .
Molecular Mechanism
It is known to act as a strong, non-nucleophilic base for alkylations . It is also used as a base-catalyst in the production of polyurethane .
Temporal Effects in Laboratory Settings
It is known that it is a strong base and is highly water-soluble, which allows it to be easily removed from mixtures in organic solvents .
Preparation Methods
1,1,3,3-Tetramethylguanidine can be synthesized through several methods:
From Tetramethylthiourea: The original preparation involved the S-methylation and subsequent amination of tetramethylthiourea.
From Cyanogen Iodide: An alternative method starts with cyanogen iodide, which undergoes a series of reactions to yield this compound.
Industrial Production: Industrially, it can be produced by reacting hydrocyanic acid and dimethylamine in the presence of chlorine in an alcohol solvent.
Chemical Reactions Analysis
1,1,3,3-Tetramethylguanidine is a versatile compound that undergoes various chemical reactions:
Oxidation: It promotes the pentavalent bismuth oxidation of primary and secondary alcohols to aldehydes and ketones.
Substitution: It is used as a strong, non-nucleophilic base for alkylations in organic synthesis.
Catalysis: It serves as an efficient and selective catalyst for the benzoylation of alcohols.
Scientific Research Applications
1,1,3,3-Tetramethylguanidine has numerous applications in scientific research:
Comparison with Similar Compounds
1,1,3,3-Tetramethylguanidine is often compared with other strong bases such as:
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Both are used as strong, non-nucleophilic bases, but this compound is often preferred due to its higher solubility in water.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Similar to DBU, DBN is another strong base used in organic synthesis.
Dimethylurea: While dimethylurea is related in structure, it does not exhibit the same level of basicity as this compound.
Properties
IUPAC Name |
1,1,3,3-tetramethylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c1-7(2)5(6)8(3)4/h6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVBNYUBXIEUFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058835 | |
Record name | Guanidine, N,N,N',N'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058835 | |
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Molecular Weight |
115.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Merck Index] | |
Record name | Guanidine, N,N,N',N'-tetramethyl- | |
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Record name | 1,1,3,3-Tetramethylguanidine | |
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Vapor Pressure |
2.13 [mmHg] | |
Record name | 1,1,3,3-Tetramethylguanidine | |
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CAS No. |
80-70-6 | |
Record name | 1,1,3,3-Tetramethylguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-70-6 | |
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Record name | 1,1,3,3-Tetramethylguanidine | |
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Record name | Guanidine, N,N,N',N'-tetramethyl- | |
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Record name | Guanidine, N,N,N',N'-tetramethyl- | |
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Record name | 1,1,3,3-tetramethylguanidine | |
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Record name | 1,1,3,3-TETRAMETHYLGUANIDINE | |
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Retrosynthesis Analysis
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